3-(Benzyloxy)-5-phenylpyridin-2-amine
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Overview
Description
3-(Benzyloxy)-5-phenylpyridin-2-amine is an organic compound that belongs to the class of aminopyridines and derivatives This compound features a pyridine ring substituted with a benzyloxy group at the 3-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-phenylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the use of boronic esters as protective groups in carbohydrate chemistry. This method includes processes for acylation, silylation, and alkylation of glycoside-derived boronates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. The reaction conditions can be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-phenylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of nitro groups to amines can be achieved using zinc or tin in dilute mineral acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position yields benzaldehyde or benzoic acid derivatives, while reduction of nitro groups results in the formation of corresponding amines.
Scientific Research Applications
3-(Benzyloxy)-5-phenylpyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase . These interactions can modulate various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: A similar compound with a different substitution pattern.
1,3-Diphenyl-1H-pyrazole-4-carboxamide: Another compound with a pyrazole ring and similar functional groups.
Uniqueness
3-(Benzyloxy)-5-phenylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy and phenyl groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
5-phenyl-3-phenylmethoxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-18-17(21-13-14-7-3-1-4-8-14)11-16(12-20-18)15-9-5-2-6-10-15/h1-12H,13H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMASMMUYIRFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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